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molecular formula C9H20N2O2S B571972 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine CAS No. 1257293-61-0

2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine

Cat. No. B571972
M. Wt: 220.331
InChI Key: WROYOBVWVDSLTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08173650B2

Procedure details

A mixture of 3,3-dimethylpiperazine-1-carboxylic acid tert-butyl ester (500 mg, 2.33 mmol) and methyl vinyl sulfone (510 μL, 619 mg, 5.83 mmol) in MeOH (15 mL) was heated to 65° C. for 5.5 h then stirred at room temperature for 96 h. The reaction mixture was concentrated in vacuo. The resulting residue was purified by column chromatography (Si—PCC, MeOH:DCM, 0-3%) affording 1-(2-(Methanesulfonyl)ethyl)-2,2-dimethylpiperazine as a white waxy solid (550 mg, 74%). 1H NMR (CDCl3, 300 MHz): δ 3.47-3.40 (m, 2H); 3.15 (s, 2H); 3.09 (t, J=6.4 Hz, 2H); 3.03 (s, 3H); 2.89 (t, J=6.4 Hz, 2H); 2.58-2.50 (m, 2H); 1.45 (s, 9H); 1.04 (s, 6H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
510 μL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][NH:11][C:10]([CH3:15])([CH3:14])[CH2:9]1)=O)(C)(C)C.[CH:16]([S:18]([CH3:21])(=[O:20])=[O:19])=[CH2:17]>CO>[CH3:21][S:18]([CH2:16][CH2:17][N:11]1[CH2:12][CH2:13][NH:8][CH2:9][C:10]1([CH3:14])[CH3:15])(=[O:20])=[O:19]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(NCC1)(C)C
Name
Quantity
510 μL
Type
reactant
Smiles
C(=C)S(=O)(=O)C
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
then stirred at room temperature for 96 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography (Si—PCC, MeOH:DCM, 0-3%)

Outcomes

Product
Details
Reaction Time
96 h
Name
Type
product
Smiles
CS(=O)(=O)CCN1C(CNCC1)(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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